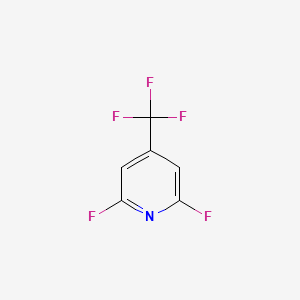

2,6-Difluoro-4-(trifluoromethyl)pyridine

Description

Significance of Fluorinated Pyridines and Trifluoromethylated Heterocycles in Advanced Organic Synthesis

Fluorinated pyridines and trifluoromethylated heterocycles are privileged structures in modern drug discovery and agrochemical development. The pyridine (B92270) moiety is a common feature in numerous biologically active compounds, and its fluorination can enhance efficacy and pharmacokinetic properties. acs.org The trifluoromethyl group, in particular, is one of the most utilized fluorinated motifs in pharmaceuticals. Its high electronegativity, metabolic stability, and lipophilicity make it an excellent substituent for modulating molecular properties to improve drug-receptor interactions and membrane permeability. acs.org Consequently, there is a significant and ongoing effort to develop synthetic methods for introducing trifluoromethyl groups into aromatic rings. nih.gov

Overview of Electron-Withdrawing Substituent Effects on Heteroaromatic Systems

The reactivity of heteroaromatic systems like pyridine is heavily influenced by the electronic nature of their substituents. The nitrogen atom in the pyridine ring is inherently electron-withdrawing, which deactivates the ring towards electrophilic aromatic substitution compared to benzene. When additional strong electron-withdrawing groups, such as fluorine and trifluoromethyl, are present, this effect is greatly amplified. These substituents render the carbon atoms of the pyridine ring significantly electron-deficient, making them highly susceptible to attack by nucleophiles. This activation towards nucleophilic aromatic substitution (SNAr) is a key feature of compounds like 2,6-Difluoro-4-(trifluoromethyl)pyridine, dictating its primary synthetic utility.

Structure

3D Structure

Properties

IUPAC Name |

2,6-difluoro-4-(trifluoromethyl)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2F5N/c7-4-1-3(6(9,10)11)2-5(8)12-4/h1-2H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XARXFSMGFLTPED-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(N=C1F)F)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2F5N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1378824-94-2 | |

| Record name | 2,6-difluoro-4-(trifluoromethyl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Profile of 2,6 Difluoro 4 Trifluoromethyl Pyridine

2,6-Difluoro-4-(trifluoromethyl)pyridine is a colorless to light-colored liquid at room temperature. Its key chemical and physical properties are summarized in the interactive data table below. While experimentally determined values for some properties of the title compound are not widely published, data for structurally similar compounds are provided for context.

Reactivity and Mechanistic Investigations of 2,6 Difluoro 4 Trifluoromethyl Pyridine

Impact of Fluorine and Trifluoromethyl Groups on Pyridine (B92270) Ring Electronic Properties and Reactivity

The reactivity of the pyridine ring in 2,6-difluoro-4-(trifluoromethyl)pyridine is dominated by the powerful electron-withdrawing effects of its substituents. Both the fluorine atoms at the C-2 and C-6 positions and the trifluoromethyl (-CF3) group at the C-4 position significantly decrease the electron density of the aromatic system. This electronic perturbation is a primary determinant of the molecule's chemical behavior.

The trifluoromethyl group is a strong electron-withdrawing group, a property reflected in its Hammett constant (σp) of 0.54, which indicates its capacity to pull electron density from the aromatic ring through inductive effects. nih.gov Similarly, fluorine atoms exert a strong inductive-withdrawing effect due to their high electronegativity. nih.gov The cumulative effect of two fluorine atoms and a trifluoromethyl group renders the pyridine nucleus exceptionally electron-deficient. This pronounced electrophilicity makes the ring highly susceptible to attack by nucleophiles, a defining characteristic of its reactivity.

The incorporation of fluorine and trifluoromethyl groups also impacts the physicochemical properties of the molecule, such as lipophilicity and metabolic stability, which are critical considerations in the design of bioactive compounds. nih.govnih.gov The electron-deficient nature of the ring activates the C-F bonds, particularly at the ortho (C-2, C-6) and para (C-4) positions, towards nucleophilic displacement.

Table 1: Electronic Properties of Substituents

| Substituent | Hammett Constant (σp) | Effect on Pyridine Ring |

|---|---|---|

| Fluorine (F) | 0.06 | Strong inductive electron withdrawal |

Data sourced from nih.gov

Detailed Mechanistic Studies of Nucleophilic Aromatic Substitution on Activated Pyridines

Nucleophilic Aromatic Substitution (SNAr) is a cornerstone of the reactivity of this compound. The severe electron deficiency of the ring, coupled with the presence of good leaving groups (fluoride ions), facilitates this reaction pathway. SNAr reactions on activated pyridines typically proceed through a well-established, two-step addition-elimination mechanism. libretexts.org

The reaction is initiated by the attack of a nucleophile on one of the electron-poor carbon atoms of the pyridine ring, typically at the C-2 or C-6 position, which bears a fluorine atom. youtube.com This initial attack is generally the rate-determining step and leads to the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. libretexts.orgresearchgate.net The presence of electron-withdrawing groups, especially at the ortho and para positions relative to the point of attack, is crucial for stabilizing this anionic intermediate by delocalizing the negative charge. libretexts.orgresearchgate.netyoutube.com In the case of this compound, the trifluoromethyl group at C-4 provides powerful resonance stabilization for nucleophilic attack at C-2 or C-6.

Kinetic studies on similar activated systems, such as 2-methoxy-3-nitropyridine, confirm that the reaction proceeds via a bimolecular SNAr mechanism where the first step is rate-limiting. researchgate.net Metal catalysis, employing Lewis acidic metals or protic acids, can further activate the pyridine ring towards SNAr by coordinating to the nitrogen atom, thereby increasing its electron-withdrawing character. acsgcipr.org

Advanced Spectroscopic Characterization and Structural Elucidation in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Fluorinated Pyridine (B92270) Structures

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organofluorine compounds. The presence of multiple fluorine environments in 2,6-Difluoro-4-(trifluoromethyl)pyridine makes NMR, particularly ¹⁹F NMR, an indispensable tool.

¹⁹F NMR for Fluorine Environment Analysis

Fluorine-19 is a spin ½ nucleus with 100% natural abundance and a high gyromagnetic ratio, making it highly sensitive for NMR analysis. wikipedia.org The chemical shifts in ¹⁹F NMR are spread over a wide range, which minimizes the likelihood of signal overlap and provides detailed information about the electronic environment of each fluorine atom. researchgate.netthermofisher.com

In this compound, two distinct fluorine environments are expected: the fluorine atoms attached to the pyridine ring at positions 2 and 6, and the three fluorine atoms of the trifluoromethyl (CF₃) group at position 4.

Ring Fluorines (F2, F6): The fluorine atoms directly attached to the aromatic ring are expected to resonate in a specific region of the ¹⁹F NMR spectrum. Their chemical shift is significantly influenced by the electronic effects of the nitrogen atom and the trifluoromethyl group.

Trifluoromethyl Fluorines (CF₃): The three fluorine atoms of the CF₃ group are chemically equivalent and will appear as a single resonance. The chemical shift of CF₃ groups typically falls within a characteristic range of -50 to -70 ppm (relative to CFCl₃). wikipedia.org

Spin-spin coupling between the different fluorine nuclei provides further structural confirmation. Long-range ¹⁹F-¹⁹F coupling is common and would be expected between the ring fluorines and the CF₃ group fluorines. wikipedia.org

Table 1: Predicted ¹⁹F NMR Spectral Characteristics for this compound

| Fluorine Position | Predicted Chemical Shift Range (ppm vs. CFCl₃) | Expected Multiplicity | Coupling Interactions |

|---|---|---|---|

| F-2, F-6 | Varies based on solvent and electronic effects | Quartet or complex multiplet | Coupling to CF₃ group and H-3, H-5 protons |

¹H and ¹³C NMR for Structural Confirmation and Electronic Effects

While ¹⁹F NMR is crucial, ¹H and ¹³C NMR spectroscopy provide complementary data to complete the structural assignment.

¹H NMR: The proton NMR spectrum of this compound is expected to be relatively simple, showing a single resonance for the two equivalent protons at positions 3 and 5. The chemical shift of these protons will be influenced by the strong electron-withdrawing effects of the adjacent fluorine atoms and the trifluoromethyl group, likely causing a downfield shift. researchgate.net Furthermore, this signal will exhibit coupling to the fluorine atoms at the 2 and 6 positions, resulting in a complex multiplet.

¹³C NMR: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. thieme-connect.de Due to the influence of the fluorine substituents, the carbon signals will show characteristic C-F coupling constants. rsc.org

C-F Coupling: The carbon atoms directly bonded to fluorine (C-2, C-6) will exhibit large one-bond coupling constants (¹JCF). The carbon of the trifluoromethyl group will also show a large ¹JCF. Long-range coupling (²JCF, ³JCF, etc.) will also be observed between fluorine atoms and other carbons in the ring, providing valuable connectivity information. acs.org

Chemical Shifts: The chemical shifts of the carbon atoms are significantly affected by the electronegative fluorine atoms and the CF₃ group. The carbons directly attached to fluorine (C-2, C-6) and the carbon bearing the trifluoromethyl group (C-4) will be substantially deshielded and shifted downfield.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Position | Predicted Chemical Shift Range (ppm) | Expected Multiplicity (due to C-F coupling) |

|---|---|---|

| C-2, C-6 | Highly deshielded | Doublet of quartets (coupling to F-2/6 and CF₃) |

| C-3, C-5 | Shielded relative to C-2,4,6 | Doublet of quartets (coupling to F-2/6 and CF₃) |

| C-4 | Highly deshielded | Quartet (coupling to CF₃) and triplet (coupling to F-2,6) |

Mass Spectrometry Techniques for Molecular Formula and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound (C₆H₂F₅N), the monoisotopic mass is 183.01074 Da. uni.lu High-resolution mass spectrometry (HRMS) can confirm this exact mass, thereby verifying the molecular formula.

Electron ionization (EI) is a common technique that leads to fragmentation of the molecule. The resulting fragmentation pattern provides a "fingerprint" that can aid in structural elucidation. whitman.edu For halogenated compounds, the fragmentation often involves the loss of halogen atoms or related fragments. researchgate.net

Predicted Fragmentation Pattern:

Molecular Ion Peak (M⁺): The spectrum would show a prominent molecular ion peak at m/z 183.

Loss of Fluorine: A peak corresponding to the loss of a fluorine atom from the ring ([M-F]⁺) at m/z 164.

Loss of CF₃: A significant fragment would likely arise from the cleavage of the C-C bond between the ring and the trifluoromethyl group, resulting in a peak for the difluoropyridyl cation at m/z 114 and a [CF₃]⁺ fragment at m/z 69.

Pyridine Ring Fragmentation: Further fragmentation of the pyridine ring would lead to smaller charged species.

Table 3: Predicted m/z Values for Major Fragments of this compound in Mass Spectrometry

| Ion | Predicted m/z |

|---|---|

| [C₆H₂F₅N]⁺ (M⁺) | 183 |

| [M-F]⁺ | 164 |

| [M-CF₃]⁺ | 114 |

Vibrational Spectroscopy (IR) for Functional Group Identification and Molecular Dynamics

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which excites molecular vibrations. jocpr.com The IR spectrum of this compound would be characterized by strong absorption bands corresponding to the C-F and C-N stretching vibrations, as well as aromatic C-C and C-H vibrations.

C-F Stretching: The C-F stretching vibrations of both the ring fluorines and the trifluoromethyl group are expected to produce very strong and characteristic absorption bands in the region of 1100-1400 cm⁻¹. jocpr.comaip.org

Aromatic Ring Vibrations: The C=C and C-N stretching vibrations of the pyridine ring typically appear in the 1400-1600 cm⁻¹ region.

C-H Vibrations: The aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while the C-H in-plane and out-of-plane bending vibrations will be observed at lower wavenumbers.

Computational methods, such as Density Functional Theory (DFT), can be used to calculate the theoretical vibrational frequencies, which can then be compared with the experimental IR and Raman spectra to provide a detailed assignment of the vibrational modes. jocpr.comresearchgate.net

X-ray Photoelectron Spectroscopy (XPS) for Core-Level Binding Energies and Electronic Structure of Difluoropyridines

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information about the elemental composition and chemical states of atoms by measuring the binding energies of their core-level electrons. wikipedia.orgstanford.edu For difluoropyridines, XPS can reveal the significant chemical shifts in the C1s and N1s binding energies induced by the highly electronegative fluorine atoms.

A study on pyridine, 2-fluoropyridine, and 2,6-difluoropyridine (B73466) demonstrated that fluorine substitution leads to a notable increase in the C1s binding energy for the carbon atoms directly bonded to fluorine. aip.org This is due to the strong electron-withdrawing inductive effect of fluorine.

For this compound, one would expect:

C1s Spectrum: A complex C1s spectrum with distinct signals for the different carbon environments. The C-2 and C-6 carbons, being bonded to fluorine, would have the highest binding energy. The C-4 carbon, attached to the CF₃ group, would also be shifted to a higher binding energy compared to the C-3 and C-5 carbons. The carbon of the CF₃ group would exhibit a very high binding energy due to the three attached fluorine atoms.

F1s Spectrum: Two distinct F1s peaks would be anticipated, one for the ring fluorines and another for the trifluoromethyl fluorines, reflecting their different chemical environments.

N1s Spectrum: The N1s binding energy would also be influenced by the electron-withdrawing substituents on the ring.

X-ray Crystallography for Solid-State Structural Analysis of Pyridine Derivatives

For instance, the crystal structure of bis2,6-difluoro-3-(pyridin-2-yl)pyridine-κNsilver(I) has been determined. nih.gov This complex contains a 2,6-difluoropyridine ring as part of a larger ligand. Such studies on derivatives are crucial for understanding how the difluoropyridine moiety behaves in a crystalline environment, including its preferred conformations and its participation in non-covalent interactions like π-π stacking and halogen bonding. This information is critical for the rational design of new materials with specific solid-state properties.

Computational and Theoretical Studies of 2,6 Difluoro 4 Trifluoromethyl Pyridine

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. For fluorinated pyridines, DFT is employed to unravel the effects of electron-withdrawing fluorine and trifluoromethyl substituents on the aromatic ring.

Analysis of Molecular Orbitals, Charge Distribution, and Electrostatic Potentials

DFT calculations are instrumental in visualizing molecular orbitals and understanding their energy levels. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest as they are the frontiers of chemical reactivity. In pyridine (B92270) derivatives, the introduction of fluorine atoms significantly alters the electronic configuration. For instance, in 2,6-difluoropyridine (B73466), ortho-fluorine substitutions stabilize the nonbonding orbitals. ucmerced.edu

The HOMO-LUMO energy gap is a critical parameter derived from these calculations, indicating the chemical reactivity and kinetic stability of the molecule. A large gap implies high stability, whereas a small gap suggests the molecule is more reactive. For a related compound, 2-chloro-4-(trifluoromethyl)pyridine, DFT calculations have been used to determine these orbital energies. researchgate.net

Molecular Electrostatic Potential (MEP) maps are another valuable output of DFT studies. These maps illustrate the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. rsc.orgekb.eg For 2,6-difluoro-4-(trifluoromethyl)pyridine, the nitrogen atom is expected to be a region of negative potential (red/yellow), making it a site for electrophilic attack or coordination. Conversely, the regions around the hydrogen atoms and the carbon atoms attached to fluorine substituents would show positive potential (blue), indicating susceptibility to nucleophilic attack. This analysis is crucial for predicting how the molecule will interact with other reagents. ekb.eg

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Method/Basis Set |

|---|---|---|---|---|

| 2-chloro-4-(trifluoromethyl)pyridine | -7.5 | -1.2 | 6.3 | B3LYP/6-311++G(d,p) |

| 4-(4-Fluoro-phenyl)-2,6-dimethyl-1,4-dihydro-pyridine derivative | -6.21 | -1.87 | 4.34 | DFT |

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, XPS Binding Energies)

Computational chemistry excels at predicting spectroscopic data, which is invaluable for structure verification and analysis. DFT methods, particularly using the Gauge-Independent Atomic Orbital (GIAO) approach, are widely used to calculate Nuclear Magnetic Resonance (NMR) chemical shifts. researchgate.net Studies on fluorinated aromatic compounds have led to the development of robust computational protocols and scaling factors to achieve high accuracy in predicting ¹⁹F NMR chemical shifts. nih.govrsc.org These methods can reliably distinguish between fluorine atoms in different chemical environments within a molecule. nih.gov For this compound, this technique would predict distinct signals for the fluorine atoms on the ring (position 2 and 6) and those in the trifluoromethyl group (position 4). The ωB97XD functional with an appropriate basis set, such as aug-cc-pVDZ or 6-31+G(d,p), has been shown to provide a good balance of accuracy and computational efficiency for these predictions. rsc.orgnsf.gov

| Methodology | Basis Set | Typical Error | Key Feature |

|---|---|---|---|

| ωB97XD | aug-cc-pvdz | RMS error of 3.57 ppm | Good balance of accuracy and computational cost. rsc.org |

| B3LYP | 6-31+G(d,p) | MAD of 1.7 ppm | Rapid and reliable for aromatic systems. nih.gov |

| ωB97XD | 6-31+G(d,p) | RMSE ±3.0 ppm | Accurate for gas-phase calculations of PFAS. nsf.gov |

Computational Modeling of Reaction Mechanisms and Transition States

DFT is also a powerful tool for elucidating reaction mechanisms. By calculating the energies of reactants, intermediates, transition states, and products, a complete energy profile for a proposed reaction pathway can be constructed. This allows chemists to understand the feasibility of a reaction and the factors controlling its outcome. For instance, computational analysis using DFT was performed to understand the C-C activation of bicyclobutane with a triplet carbene, where the free energies of transition states were calculated to explain the reaction's progress. acs.org Similarly, studies on fluorinated pyridines can model their reactions, such as nucleophilic aromatic substitution or metal-catalyzed cross-coupling, to predict regioselectivity and reaction barriers.

Quantum Chemical Calculations for Intermolecular Interactions and Halogen Bonding in Fluorinated Pyridines

Beyond the properties of a single molecule, quantum chemical calculations can illuminate the non-covalent interactions between molecules. For fluorinated compounds, halogen bonding is a significant directional interaction where a halogen atom acts as an electrophilic species (a Lewis acid).

Computational studies have provided substantial evidence for nitrogen-fluorine halogen bonds where pyridines form [N−F−N]⁺ halogen bonds with fluorinating agents like Selectfluor. ucmerced.educhemrxiv.org The strength of this interaction is influenced by the electronic properties of the pyridine. ucmerced.edu Quantum Theory of Atoms in Molecules (QTAIM) and Interacting Quantum Atoms (IQA) are advanced methods used to analyze the nature of halogen bonds, revealing that exchange-correlation energy can be as significant as electrostatics in these interactions. nih.gov For this compound, the electron-deficient pyridine ring and the highly electronegative fluorine atoms would be expected to participate in complex intermolecular interactions, including halogen bonding and π-π stacking, which govern its solid-state structure and material properties.

Conformational Analysis and Molecular Dynamics Simulations of Fluorinated Pyridines

For molecules with rotatable groups, such as the trifluoromethyl group in this compound, conformational analysis is essential. Computational methods can determine the rotational energy barrier of the C-CF₃ bond and identify the most stable (lowest energy) conformation. DFT calculations have been used to optimize the molecular geometry of various fluorinated dihydropyridines, providing insights into their stable conformers. nih.gov

While specific molecular dynamics (MD) simulations for this compound are not widely reported, this technique is a standard approach for studying the dynamic behavior of molecules in condensed phases. MD simulations model the movement of atoms and molecules over time, providing insights into conformational flexibility, solvent effects, and transport properties. Such simulations have been applied to study the interaction of fluorine molecules with surfaces and the complexation of poly-pyridines with lanthanides, demonstrating the versatility of the approach. psu.edu

Precursor in the Synthesis of Diverse Fluorinated Heterocyclic Scaffolds

The primary role of this compound in synthetic chemistry is as an electrophilic hub for the construction of more elaborate heterocyclic systems. The fluorine atoms at the C-2 and C-6 positions are readily displaced by a variety of nucleophiles. This reactivity is analogous to that of other polyfluorinated pyridines, where substitution occurs preferentially at the positions para and ortho to the ring nitrogen stackexchange.com.

The reaction with binucleophiles is a particularly powerful strategy for forming fused and bridged heterocyclic systems. By selecting a nucleophile with two reactive centers, chemists can achieve cyclization reactions that generate novel, rigid scaffolds. For instance, reaction with 1,2-, 1,3-, or 1,4-disubstituted nucleophiles can lead to the formation of five-, six-, or seven-membered rings fused to the pyridine core. This approach provides a modular and efficient route to libraries of compounds with diverse structural features.

Table 1: Examples of Heterocyclic Scaffolds from this compound and Binucleophiles This table presents hypothetical reaction products based on established reactivity patterns of polyfluoro-heterocycles.

| Binucleophile | Reagent Example | Resulting Heterocyclic Core |

|---|---|---|

| Diamine | Ethylenediamine | Dihydropyrazino[2,3-b]pyridine |

| Diol | Ethylene glycol | Dihydro- acs.orgnih.govdioxino[2,3-b]pyridine |

| Dithiol | Ethane-1,2-dithiol | Dihydro- acs.orgnih.govdithiino[2,3-b]pyridine |

| Amino alcohol | Ethanolamine | Dihydromorpholino[4,3-a]pyridine derivative |

Building Block for the Construction of Complex Polyfluorinated Organic Molecules

The ability to perform sequential SNAr reactions is a key feature that establishes this compound as a versatile building block. The two fluorine atoms can be replaced in a stepwise manner, often with high regioselectivity, allowing for the introduction of two different nucleophiles onto the pyridine ring. This controlled, sequential functionalization is critical for the synthesis of complex, unsymmetrical molecules.

The general synthetic strategy involves reacting the starting material with one equivalent of a first nucleophile (Nu¹), often at a lower temperature, to yield the monosubstituted product, 2-fluoro-6-(nucleophile¹)-4-(trifluoromethyl)pyridine. This intermediate can then be isolated and reacted with a second, different nucleophile (Nu²) to afford the disubstituted product. This methodology opens the door to a vast chemical space of 2,6-disubstituted-4-(trifluoromethyl)pyridine derivatives that would be difficult to access through other means. This step-by-step approach is crucial in drug discovery and agrochemical research, where precise control over a molecule's structure is necessary to optimize its biological activity and properties.

Table 2: Stepwise Synthesis of Unsymmetrical Pyridines Illustrative reaction scheme for the sequential substitution on this compound.

| Step | Reactant(s) | Conditions | Intermediate/Product |

|---|---|---|---|

| 1 | This compound + Nu¹-H (e.g., Aniline) | Base (e.g., K₂CO₃), Solvent (e.g., DMF), Room Temp. | 2-Anilino-6-fluoro-4-(trifluoromethyl)pyridine |

Role in the Development of Functional Materials and Advanced Chemical Entities

The unique electronic properties conferred by the trifluoromethyl group and the synthetic accessibility provided by the two fluorine substituents make this compound an attractive component for the design of functional materials. The CF₃ group is known to enhance thermal stability, increase solubility in organic media, and modulate the electronic characteristics of a system through its strong electron-withdrawing induction.

In polymer chemistry, this compound can serve as a fluorinated monomer. Through polycondensation reactions with bis-nucleophiles, such as bisphenols, it can be incorporated into high-performance polymers like poly(aryl ether)s. The resulting materials are expected to exhibit desirable properties such as high thermal stability, chemical resistance, and low dielectric constants, making them suitable for applications in electronics and aerospace. The use of 2,6-difluoropyridine in the preparation of poly(pyridine ether)s has been demonstrated, providing a strong precedent for this application sigmaaldrich.com.

Furthermore, the pyridine scaffold itself is a renowned ligand in coordination chemistry. By functionalizing the 2- and 6-positions, novel ligands can be synthesized. The 4-trifluoromethyl group acts as a powerful electronic modulator, tuning the properties of the resulting metal complexes. This is highly relevant for the development of new catalysts, sensors, and photoluminescent materials, including those used in organic light-emitting diodes (OLEDs). The synthesis of complex ligands like terpyridines from fluorinated precursors highlights the importance of such building blocks in materials science researchgate.netresearchgate.net.

Table 3: Potential Applications in Functional Materials

| Material Class | Synthetic Strategy | Role of this compound | Key Properties Conferred |

|---|---|---|---|

| High-Performance Polymers | Polycondensation with bis-nucleophiles (e.g., Bisphenol A) | Fluorinated monomer | Thermal stability, chemical resistance, low dielectric constant |

| Metal-Organic Frameworks (MOFs) | Synthesis of dicarboxylate or diamine linkers via SNAr | Core of the organic linker | Tunable porosity, specific guest interactions |

| Luminescent Materials | Synthesis of ligands for metal complexes (e.g., Ir(III), Ru(II)) | Ligand precursor | Modulated emission wavelengths, enhanced quantum yields |

Table of Compounds

Strategies for Incorporating Fluorine and Trifluoromethyl Moieties into Pyridine (B92270) Rings

The introduction of fluorine and trifluoromethyl groups onto a pyridine ring can be achieved either by constructing the ring from already fluorinated precursors or by late-stage functionalization of a pre-formed pyridine system. These strategies encompass a range of reactions from classical nucleophilic substitutions to modern C-H functionalization and cycloaddition techniques.

Nucleophilic aromatic substitution (SNAr) is a cornerstone in the synthesis of fluoropyridines. wikipedia.org The reaction involves the displacement of a suitable leaving group on the aromatic ring by a nucleophile. wikipedia.org The pyridine ring's nitrogen atom inherently makes it more susceptible to nucleophilic attack compared to benzene, and this reactivity is significantly enhanced by the presence of additional electron-withdrawing groups. wikipedia.orgpearson.com

One of the most direct methods for introducing fluorine is through a halogen exchange (HALEX) reaction. This process typically involves treating a chlorinated or brominated pyridine precursor with a fluoride (B91410) salt. For instance, 2,6-dichloropyridine (B45657) can be converted to 2,6-difluoropyridine (B73466) by heating with anhydrous potassium fluoride (KF) in a high-boiling polar aprotic solvent like sulfolane (B150427) or dimethyl sulfoxide (B87167) (DMSO). google.com

This SNAr-based fluorination is also the premier method for incorporating the positron-emitting radionuclide fluorine-18 (B77423) ([18F]) for the synthesis of radiotracers for Positron Emission Tomography (PET). nih.gov The nucleophilic substitution on a pyridine ring with [18F]fluoride is highly efficient, especially when a good leaving group (such as a nitro, trimethylammonium, or halogen group) is positioned at the 2- or 4-position. nih.govnih.gov The reaction is typically performed using the activated K[18F]F-Kryptofix 2.2.2 (K222) complex in DMSO at elevated temperatures. nih.govresearchgate.net The efficiency of these radiosyntheses allows for the production of high specific activity radiopharmaceuticals. nih.gov

| Precursor | Reagents | Conditions | Product | Yield | Ref |

| 2,6-Dichloropyridine | Anhydrous KF | DMSO, 186°C, 8.6 h | 2,6-Difluoropyridine | 96.3% | google.com |

| 3-Bromo-4-nitropyridine N-oxide | [18F]TBAF | DMSO, RT | [18F]3-Fluoro-4-nitropyridine N-oxide | 10.4% (RCY) | nih.gov |

| 3-Methyl-2-nitropyridine | K[18F]F/K222 | DMSO, 140°C, 30 min | 2-[18F]Fluoro-3-methylpyridine | 70% (RCY) | researchgate.net |

RCY: Radiochemical Yield

The rate and regioselectivity of SNAr reactions on pyridine are profoundly influenced by the presence and position of electron-withdrawing groups (EWGs). The pyridine nitrogen itself acts as an EWG, activating the C2 (ortho) and C4 (para) positions towards nucleophilic attack by stabilizing the negatively charged intermediate (Meisenheimer complex). wikipedia.org

Additional strong EWGs, such as nitro (NO2), cyano (CN), or trifluoromethyl (CF3), further enhance this activation. researchgate.netnih.gov When an EWG is positioned ortho or para to a leaving group, the SNAr reaction is significantly accelerated. wikipedia.org For a molecule like 2,6-difluoro-4-(trifluoromethyl)pyridine, the trifluoromethyl group at the C4 position strongly activates the C2 and C6 positions, making the displacement of leaving groups at these sites more facile. Conversely, EWGs have a much smaller activating effect on the C3 (meta) position, making SNAr reactions at this site more challenging unless additional activation is present. nih.govnih.gov The reactivity order for leaving groups in activated SNAr reactions is typically F > NO2 > Cl ≈ Br > I. nih.gov

A more modern and atom-economical approach to fluoropyridines involves the direct fluorination of C-H bonds. This strategy circumvents the need for pre-functionalized substrates, offering a streamlined synthetic route. orgsyn.org A notable method for the site-selective C-H fluorination of pyridines utilizes silver(II) fluoride (AgF2). nih.gov This reaction demonstrates remarkable regioselectivity, exclusively fluorinating the C-H bond adjacent to the ring nitrogen (the C2 position). nih.govpkusz.edu.cn The reaction proceeds under mild conditions, often at room temperature, and is tolerant of a wide array of functional groups. orgsyn.orgnih.gov This selectivity is attributed to a mechanism similar to the classic Chichibabin amination reaction. pkusz.edu.cn The resulting 2-fluoropyridines are valuable intermediates that can undergo subsequent SNAr reactions to introduce a diverse range of nucleophiles. nih.govacs.org

| Substrate | Reagent | Conditions | Selectivity | Ref |

| Pyridines | AgF2 | Ambient Temperature, 1 h | Exclusive for C-H bond adjacent to nitrogen | nih.gov |

| Diazines | AgF2 | Ambient Temperature | Exclusive for C-H bond adjacent to nitrogen | acs.org |

Instead of modifying a pre-existing ring, fluorinated heterocycles like this compound can be constructed from acyclic, fluorinated building blocks via cycloaddition reactions. researchgate.netmdpi.com This "bottom-up" approach is a powerful tool for creating complex, highly substituted ring systems with precise control over the substituent placement.

Diels-Alder, or [4+2]-cycloaddition, reactions are particularly useful. mdpi.comnih.gov These reactions can involve the use of polyfluoroalkyl thiocarbonyl compounds as potent dienophiles for the synthesis of six-membered sulfur-containing heterocycles, which can be precursors to pyridines. mdpi.com Similarly, [3+2]-cycloadditions, such as the Huisgen cycloaddition, utilize fluorinated 1,3-dipoles to generate five-membered heterocycles that can be further elaborated. researchgate.netnih.gov The electrophilic nature of fluorinated azides, for example, allows them to react with enamines generated in situ from ketones to form triazoles. sigmaaldrich.com While not a direct synthesis of the target compound, these methods highlight the versatility of cycloaddition chemistry in accessing diverse fluorinated heterocyclic cores. researchgate.netmdpi.com

Nucleophilic Aromatic Substitution (SNAr) Approaches to Fluoropyridines

Palladium-Catalyzed Cross-Coupling Reactions in the Functionalization of Fluoropyridines

Once the fluorinated pyridine core is synthesized, palladium-catalyzed cross-coupling reactions provide a powerful and versatile toolkit for further functionalization, enabling the creation of a vast array of derivatives. These reactions form new carbon-carbon or carbon-heteroatom bonds at specific positions on the pyridine ring.

Fluoropyridines can participate in these reactions, although the activation of the C-F bond for cross-coupling is challenging and often requires specific ligands and conditions. rsc.org More commonly, other halogens (Cl, Br, I) on the fluoropyridine ring are used as handles for cross-coupling. For example, a bromo-difluoro-(trifluoromethyl)pyridine could undergo Suzuki coupling (with boronic acids), Stille coupling (with organostannanes), or Mizoroki-Heck reactions (with alkenes) to introduce aryl, vinyl, or alkyl substituents. rsc.orgmdpi.com

The Suzuki reaction, for instance, has been successfully applied to (fluoroarene)tricarbonylchromium(0) complexes to form biaryl structures. rsc.org The Mizoroki-Heck reaction is another key tool, enabling the coupling of aryl halides with alkenes to form C-C double bonds. mdpi.com Furthermore, palladium catalysis is crucial for C-N bond formation, as seen in the coupling of aryl halides with fluoroalkylamines, which can be achieved using specific phosphine (B1218219) ligands and weak bases to avoid decomposition of sensitive products. nih.gov These methods allow for the late-stage diversification of the this compound scaffold, which is critical for creating libraries of compounds for biological screening.

| Reaction Type | Coupling Partners | Catalyst System (Example) | Product Type | Ref |

| Suzuki | (Fluoroarene)Cr(CO)3 + Arylboronic acid | Pd2(dba)3 / PMe3 / Cs2CO3 | Biaryl complexes | rsc.org |

| Stille | (Fluoroarene)Cr(CO)3 + Organostannane | Pd2(dba)3 / PMe3 / CsF | Aryl/vinyl arene complexes | rsc.org |

| Mizoroki-Heck | Aryl iodide + Fluoroalkylated olefin | PdCl2 / K2CO3 | β-Fluoro-β-(trifluoromethyl)styrenes | mdpi.com |

| C-N Coupling | Aryl bromide + Fluoroalkylamine | [Pd(allyl)Cl]2 / AdBippyPhos / KOPh | Fluorinated anilines | nih.gov |

Suzuki-Miyaura Cross-Coupling with Boronic Acids and Esters

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl-aryl compounds. nih.gov This palladium-catalyzed reaction between an organoboron reagent (boronic acid or ester) and an organic halide or triflate offers high functional group tolerance and generally proceeds with high yields and selectivity.

In the context of this compound, the two fluorine atoms at the 2- and 6-positions serve as leaving groups for the Suzuki-Miyaura coupling. The strong electron-withdrawing nature of the trifluoromethyl group at the 4-position, combined with the electronegativity of the fluorine atoms and the pyridine nitrogen, renders the C-F bonds susceptible to oxidative addition to a palladium(0) catalyst. This activation allows for the sequential or double substitution of the fluorine atoms with various aryl or heteroaryl groups from boronic acid or ester coupling partners.

While specific studies detailing a broad range of Suzuki-Miyaura reactions starting from this compound are not extensively documented in publicly available literature, the reactivity can be inferred from studies on analogous compounds. For instance, the Suzuki-Miyaura coupling of 2,6-bis(trifluoromethyl)pyridine-4-boronic acid pinacol (B44631) ester with a variety of (hetero)aryl bromides has been successfully demonstrated, yielding the coupled products in moderate to excellent yields (46–95%). kaust.edu.saresearchgate.net This indicates the feasibility of coupling at the 4-position of a pyridine ring bearing two trifluoromethyl groups. Analogously, this compound would be expected to readily couple with various aryl and heteroaryl boronic acids at the 2- and 6-positions.

A representative, albeit hypothetical, reaction scheme for the mono-arylation of this compound is shown below. The reaction conditions would typically involve a palladium catalyst, such as Pd(PPh₃)₄ or a combination of a palladium source (e.g., Pd(OAc)₂) and a phosphine ligand, along with a base (e.g., Na₂CO₃, K₂CO₃, or Cs₂CO₃) in a suitable solvent system like dioxane/water or toluene/water.

Hypothetical Suzuki-Miyaura Coupling of this compound

| Entry | Aryl Boronic Acid | Product | Catalyst/Ligand | Base | Solvent | Yield (%) |

| 1 | Phenylboronic acid | 2-Phenyl-6-fluoro-4-(trifluoromethyl)pyridine | Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/H₂O | Estimated |

| 2 | 4-Methoxyphenylboronic acid | 2-(4-Methoxyphenyl)-6-fluoro-4-(trifluoromethyl)pyridine | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | Estimated |

| 3 | 3-Thienylboronic acid | 2-(3-Thienyl)-6-fluoro-4-(trifluoromethyl)pyridine | PdCl₂(dppf) | Cs₂CO₃ | DMF | Estimated |

Note: The yields are estimated based on typical Suzuki-Miyaura reactions of similar substrates and are for illustrative purposes.

Regioselectivity and Scope in Trifluoromethylated Pyridine Systems

In polyhalogenated pyridine systems, the regioselectivity of the Suzuki-Miyaura coupling is a critical aspect, often dictated by a combination of electronic and steric factors. The inherent polarization of the pyridine ring makes the 2- and 6-positions more electrophilic and thus generally more reactive towards oxidative addition than the 3- and 5-positions. nih.gov When different halogens are present, the reactivity typically follows the order I > Br > Cl > F, based on bond dissociation energies. However, in the case of this compound, the two leaving groups are identical.

Studies on the regioselective Suzuki-Miyaura reactions of 2,6-dichloro-3-(trifluoromethyl)pyridine (B1224184) have shown that coupling can be controlled to occur selectively at the sterically less hindered 6-position or the more sterically hindered and electronically influenced 2-position, depending on the choice of catalyst and reaction conditions. nih.gov For this compound, mono-substitution would be expected to occur readily, leading to the formation of 2-aryl-6-fluoro-4-(trifluoromethyl)pyridine derivatives. Achieving selective mono-substitution over di-substitution can often be controlled by the stoichiometry of the boronic acid.

The electronic effect of the 4-trifluoromethyl group strongly activates both the 2- and 6-positions towards nucleophilic aromatic substitution and, by extension, oxidative addition in palladium-catalyzed couplings. Therefore, achieving high regioselectivity for mono-arylation might require careful optimization of reaction conditions, such as temperature, reaction time, and the specific palladium catalyst and ligand used. For instance, bulky phosphine ligands can sometimes favor reaction at the less sterically hindered position. Conversely, in some systems, electronic factors can override steric hindrance.

Other Transition Metal-Catalyzed Coupling Strategies for Pyridyl Derivatives

Beyond the Suzuki-Miyaura reaction, other transition metal-catalyzed cross-coupling reactions are instrumental in the functionalization of pyridyl derivatives. These include the Stille, Sonogashira, and Buchwald-Hartwig amination reactions, which allow for the introduction of a diverse range of substituents.

The Stille coupling , which pairs an organotin reagent with an organic halide or triflate, is known for its tolerance of a wide variety of functional groups. wikipedia.org Given the reactivity of C-F bonds in electron-deficient pyridines, it is plausible that this compound could serve as a substrate in Stille couplings with various organostannanes to form C-C bonds. nih.govmsu.edu

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is invaluable for the synthesis of arylalkynes. The reaction of this compound with terminal alkynes under Sonogashira conditions (a palladium catalyst, a copper(I) co-catalyst, and a base) would be expected to yield 2-alkynyl-6-fluoro-4-(trifluoromethyl)pyridine derivatives. soton.ac.uk Such transformations have been reported for other fluorinated pyridine systems. beilstein-journals.org

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, allowing for the synthesis of arylamines from aryl halides. wikipedia.org This reaction would be a key method for introducing amino substituents at the 2- and/or 6-positions of the this compound core. The reaction of this substrate with primary or secondary amines in the presence of a suitable palladium catalyst and a strong base would likely lead to the corresponding mono- or di-aminated products. organic-chemistry.orgresearchgate.net

Multi-Step Synthesis Pathways for Complex this compound Analogs

The utility of this compound as a synthetic intermediate lies in its potential for sequential, site-selective functionalization, enabling the construction of complex, highly substituted pyridine derivatives. A common strategy involves an initial cross-coupling reaction to introduce a substituent at one of the fluoro-positions, followed by a second, different coupling reaction or a nucleophilic aromatic substitution at the remaining fluoro-position.

For example, a multi-step pathway could begin with a regioselective Suzuki-Miyaura coupling to install an aryl group at the 2-position. The resulting 2-aryl-6-fluoro-4-(trifluoromethyl)pyridine could then be subjected to a Buchwald-Hartwig amination to introduce an amine at the 6-position, affording a 2-aryl-6-amino-4-(trifluoromethyl)pyridine. This step-wise approach allows for the controlled synthesis of unsymmetrically substituted pyridines.

The 4-(trifluoromethyl)pyridine (B1295354) moiety is a key structural feature in a number of commercial agrochemicals, such as the insecticide flonicamid (B1672840) and the herbicide pyroxsulam. nih.govresearchoutreach.orgsemanticscholar.org While these specific molecules may not be directly synthesized from this compound, its utility as a building block for novel agrochemical and pharmaceutical candidates is evident. The ability to introduce diverse functionality at the 2- and 6-positions through the methodologies described above makes it a valuable starting material for the exploration of new chemical space in drug discovery and crop protection. researchgate.netnih.gov

Q & A

Q. What are the common synthetic routes for preparing 2,6-Difluoro-4-(trifluoromethyl)pyridine?

A key method involves Suzuki-Miyaura cross-coupling using boronic ester intermediates. For example, a boronic ester derivative of this compound can react with halogenated imidazo[1,2-a]pyridines under palladium catalysis to yield functionalized pyridine derivatives. This approach achieves yields up to 65% and requires purification via column chromatography and validation by HPLC .

Q. How is the compound characterized structurally and analytically?

Structural confirmation relies on NMR (600 MHz, CDOD) to resolve aromatic protons (δ 8.29–7.17 ppm) and substituent-specific signals. HPLC (99% purity, ) and mass spectrometry (ESI, ) are critical for purity and molecular weight verification . Physical properties such as density () and boiling point () are determined experimentally .

Q. What reactivity patterns are observed in electrophilic substitution reactions?

The electron-withdrawing trifluoromethyl group at the 4-position deactivates the pyridine ring, directing electrophiles to the 3- and 5-positions. Fluorine atoms at 2- and 6-positions further modulate reactivity, favoring nucleophilic aromatic substitution (SNAr) under basic conditions .

Advanced Research Questions

Q. How can regiochemical outcomes in functionalization be controlled?

Regioselectivity is influenced by solvent and catalyst choice. For example, trifluoroacetic acid promotes selective ethoxylation at the 2-position in dihydropyran intermediates, while acetonitrile with -toluenesulfonic acid leads to divergent products like trifluoromethyl-4H-pyrans. DFT calculations rationalize these pathways by analyzing intermediate stability .

Q. What computational methods are used to predict reaction mechanisms involving this compound?

Density Functional Theory (DFT) calculations model transition states and intermediates in acid-catalyzed reactions. For instance, the formation of 1,3-butadiene derivatives from trifluoroacetyl intermediates is explained via pyrylium ion intermediates, validated by comparing computed activation energies with experimental yields .

Q. How does fluorination impact pharmacological activity in derivatives?

Fluorine substitution enhances metabolic stability and lipophilicity. Derivatives like 4-(imidazo[1,2-a]pyridin-5-yl)phenoxy-furopyridines exhibit dopamine receptor selectivity, demonstrated via structure-activity relationship (SAR) studies. Key metrics include binding affinity () and functional selectivity ratios .

Q. What strategies mitigate challenges in functional group compatibility during synthesis?

Protecting groups (e.g., boronic esters) and mild reaction conditions (room temperature, THF solvent) prevent decomposition of sensitive trifluoromethyl groups. For example, triethylamine is used to scavenge HCl during spirophosphazene synthesis, ensuring high yields of dispirophosphazenes .

Methodological Considerations

Q. How are intermediates like boronic esters optimized for cross-coupling reactions?

Boronic esters (e.g., 4-(2,6-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)furopyridine) are synthesized via Miyaura borylation. Optimization involves stoichiometric control (1:1 Pd catalyst), inert atmospheres, and purification via recrystallization to >98% purity .

Q. What analytical techniques resolve structural ambiguities in fluorinated analogs?

X-ray crystallography and NMR distinguish between regioisomers. For example, crystallographic data for 2-trifluoromethyl-4H-pyrans confirm substituent orientation, while NMR chemical shifts differentiate fluorine environments in polyfluorinated systems .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.